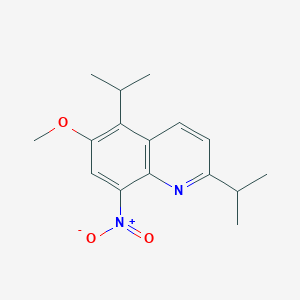
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline is a quinoline derivative with the molecular formula C16H20N2O3 This compound is known for its unique chemical structure, which includes methoxy, nitro, and di(propan-2-yl) groups attached to a quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 6-methoxyquinoline followed by alkylation with isopropyl halides. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-methoxy-8-amino-2,5-di(propan-2-yl)quinoline, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and di(propan-2-yl) groups may influence the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-8-nitroquinoline: Lacks the di(propan-2-yl) groups, which may affect its biological activity and chemical properties.
8-Nitroquinoline: Does not have the methoxy group, leading to different reactivity and applications.
2,5-Di(propan-2-yl)quinoline: Lacks both the methoxy and nitro groups, resulting in distinct chemical behavior.
Uniqueness
6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline is unique due to the presence of all three functional groups (methoxy, nitro, and di(propan-2-yl)) on the quinoline core This combination of groups imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Propiedades
Número CAS |
685092-52-8 |
|---|---|
Fórmula molecular |
C16H20N2O3 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
6-methoxy-8-nitro-2,5-di(propan-2-yl)quinoline |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)12-7-6-11-15(10(3)4)14(21-5)8-13(18(19)20)16(11)17-12/h6-10H,1-5H3 |
Clave InChI |
VPIUZFBFJGDGIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















